molecular formula C17H14BrN3O2S2 B2444903 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 392302-64-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2444903
M. Wt: 436.34
InChI Key: YBAXNKUGSSUXFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromobenzyl compound with a thiadiazole or isothiazole compound . For example, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and 4-bromobenzyl bromide was stirred at room temperature for 12 hours to synthesize a related compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H NMR, MS, and elemental analyses . Single-crystal X-ray structure determination has also been used .

Scientific Research Applications

Photodynamic Therapy Applications

  • The use of thiadiazole compounds in photodynamic therapy for cancer treatment is highlighted. A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with thiadiazole derivatives. These compounds showed promising properties as photosensitizers in Type II mechanisms for photodynamic therapy, especially due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Thiadiazole derivatives have been explored for their antimicrobial properties. Muhi-eldeen et al. (1988) synthesized a series of thiadiazole compounds and evaluated their in vitro antimicrobial activity against a variety of bacteria and Candida species (Muhi-eldeen et al., 1988).
  • Another study by Gür et al. (2020) focused on synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds, which exhibited strong antimicrobial activity against S. epidermidis and potential for DNA protective ability against oxidative damage (Gür et al., 2020).

Antiproliferative and Anticancer Properties

  • The antiproliferative properties of thiadiazole derivatives were studied by Çevik et al. (2020). They synthesized novel thiadiazole compounds and investigated their anticancer activities, with some derivatives showing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).
  • Abu-Melha (2021) synthesized a series of compounds featuring the thiadiazole moiety and evaluated their cytotoxic activities against various cancer cell lines, finding potent results against breast cancer (Abu-Melha, 2021).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the activities observed in structurally similar compounds . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c18-13-8-6-12(7-9-13)11-24-17-21-20-16(25-17)19-15(22)10-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXNKUGSSUXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

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